N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it has been shown to act as a selective serotonin receptor antagonist, particularly at the 5-HT1A receptor subtype. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been shown to decrease immobility time in the forced swim test, suggesting a potential antidepressant effect. This compound has also been shown to reduce anxiety-like behavior in the elevated plus maze test. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide for lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system in animal models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function in animal models. Another area of interest is its potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent for psychiatric disorders.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-12-16(2)14-17(13-15)21-20(24)23-10-8-22(9-11-23)18-4-6-19(25-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIKVALWKYCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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